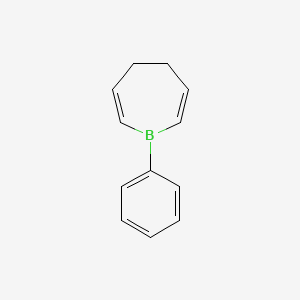
1-phenyl-4,5-dihydro-1H-borepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4,5-dihydro-1H-borepine is a boron-containing heterocyclic compound It features a seven-membered unsaturated ring with a tricoordinate boron atom This compound is an analogue of cycloheptatriene, with the boron atom contributing to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5-dihydro-1H-borepine typically involves the lithiation of o,o’-dibromobibenzyl, followed by reaction with tributyl borate to form a fused borinic acid ring. This intermediate is then treated with n-bromosuccinimide (NBS) to yield a bromo-substituted product, which undergoes dehydrohalogenation to form the borepin ring system . Another method involves a tin-boron exchange reaction to synthesize fused borepin systems .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4,5-dihydro-1H-borepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borepin oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the borepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Borepin oxides.
Reduction: Dihydro derivatives.
Substitution: Substituted borepin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-4,5-dihydro-1H-borepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex boron-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4,5-dihydro-1H-borepine involves its interaction with molecular targets through its boron atom. The boron atom can form Lewis acid-base adducts, interact with π and π* orbitals, and participate in electron transfer processes. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-Phenyl-4,5-dihydro-1H-borepine can be compared with other boron-containing heterocycles such as:
Cycloheptatriene: Similar ring structure but lacks boron.
Silepins and Phosphepins: Contain silicon or phosphorus instead of boron, leading to different reactivity and properties.
Uniqueness: The presence of boron in this compound imparts unique electronic properties, making it a valuable compound for various applications, especially in materials science and medicinal chemistry.
Conclusion
This compound is a fascinating compound with unique chemical properties and diverse applications
Propiedades
Número CAS |
59269-92-0 |
|---|---|
Fórmula molecular |
C12H13B |
Peso molecular |
168.04 g/mol |
Nombre IUPAC |
1-phenyl-4,5-dihydroborepine |
InChI |
InChI=1S/C12H13B/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-11H,1-2H2 |
Clave InChI |
FJNRJLPXOLHRGM-UHFFFAOYSA-N |
SMILES canónico |
B1(C=CCCC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


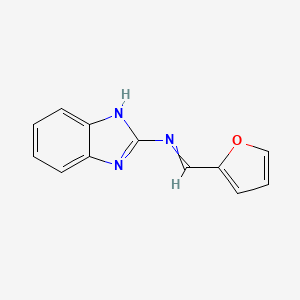


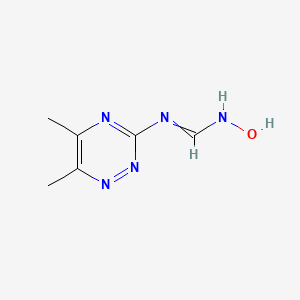
![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)

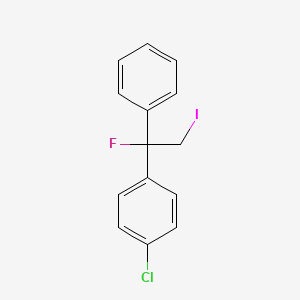
![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
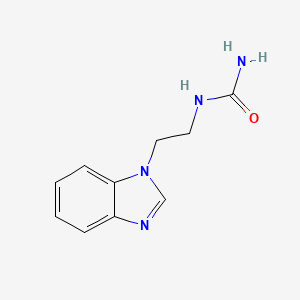

![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

